

E7090 (Tasurgratinib): Navigating the Landscape of FGFR TKI Resistance

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Compound of Interest

Compound Name: E7090

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A comparative analysis of **E7090**'s efficacy against acquired resistance to other Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs), supported by preclinical data.

The emergence of resistance to targeted therapies remains a critical challenge in oncology. For patients with cancers driven by FGFR gene alterations, the development of acquired resistance to FGFR TKIs such as pemigatinib, infigratinib, and the irreversible inhibitor futibatinib, can limit long-term clinical benefit. **E7090** (tasurgratinib), a potent and selective oral inhibitor of FGFR1, 2, and 3, has demonstrated a distinct preclinical profile that suggests its potential to address some of these resistance mechanisms. This guide provides a comparative overview of **E7090**'s activity in the context of cross-resistance with other FGFR TKIs, supported by available experimental data.

Mechanism of Action and Binding Profile

E7090 is distinguished by its unique Type V binding mode to the ATP-binding pocket of the FGFR kinase domain. This interaction is characterized by rapid association and slow dissociation kinetics, contributing to its potent and selective inhibition of FGFR signaling.[1][2][3] Unlike many other FGFR inhibitors, **E7090** lacks a dimethoxyphenyl moiety.[4] This distinct structural and kinetic profile may underlie its activity against certain mutations that confer resistance to other TKIs.

Comparative Efficacy Against Wild-Type and Resistant FGFR Mutants

Preclinical studies have demonstrated **E7090**'s potent inhibitory activity against wild-type FGFR1, 2, and 3 with IC50 values in the low nanomolar range. More importantly, investigations into its efficacy against acquired resistance mutations have yielded promising results, particularly for mutations affecting the FGFR2 kinase domain, which are common in cholangiocarcinoma.

A key mechanism of acquired resistance to reversible FGFR inhibitors like pemigatinib and infigratinib involves the emergence of mutations in the FGFR kinase domain, including the "gatekeeper" residue (V565 in FGFR2) and other regions such as the molecular brake (N550 in FGFR2).^{[5][6]}

While a comprehensive head-to-head comparison of **E7090** against a full panel of resistance mutations alongside all other approved FGFR TKIs in a single study is not publicly available, existing data allows for a comparative assessment. One study specifically highlighted that **E7090** demonstrates potent inhibitory activity against major acquired resistance mutations in FGFR2, such as N549H and N549K.^{[1][3]}

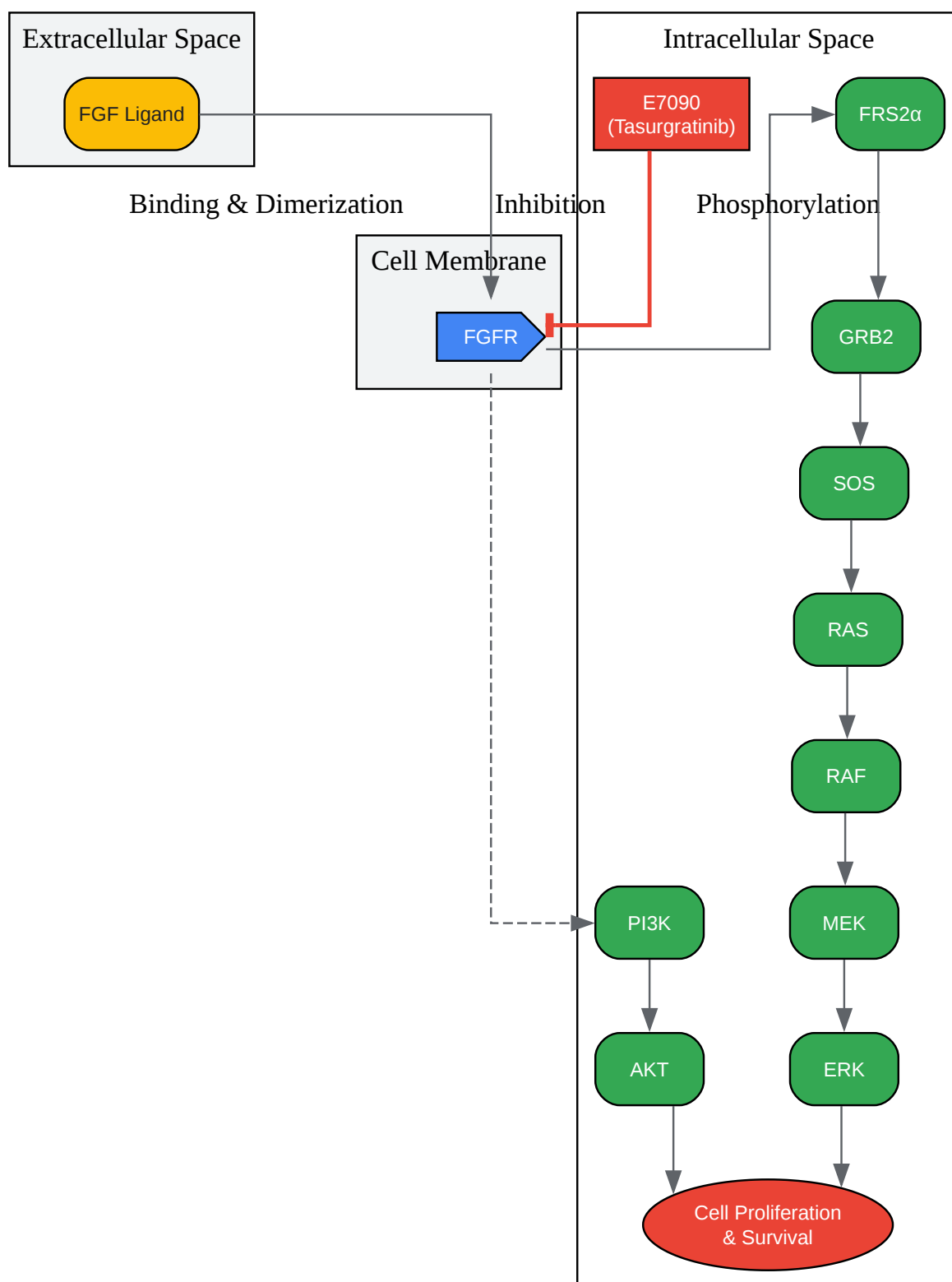
Table 1: Comparative in vitro Inhibitory Activity (IC50, nM) of FGFR TKIs Against Wild-Type and Mutant FGFR2

Compound	FGFR2 (Wild-Type)	FGFR2 N549H	FGFR2 N549K	FGFR2 V565F (Gatekeeper)
E7090 (Tasurgratinib)	~0.5 nM ¹	Potent Inhibition ²	Potent Inhibition ²	Data Not Available
Pemigatinib	Potent Inhibition	Reduced Sensitivity ³	Reduced Sensitivity ³	Resistant ³
Infigratinib	Potent Inhibition	Reduced Sensitivity ³	Reduced Sensitivity ³	Resistant ³
Futibatinib (irreversible)	Potent Inhibition	Active ³	Active ³	Active against some gatekeeper mutations ³

¹Biochemical assay IC₅₀. ²Cell-based target engagement assays indicated potent inhibitory activities.^[3] ³General findings from literature on resistance mechanisms.^{[5][6]} Specific IC₅₀ values from a single comparative study are not available.

Signaling Pathway Inhibition

FGFR activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival. **E7090** effectively inhibits the phosphorylation of FGFR and downstream signaling proteins, including FRS2 α , ERK1/2, and AKT.



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Caption: FGFR Signaling Pathway and Inhibition by **E7090**.

Experimental Protocols

Biochemical Kinase Inhibition Assay

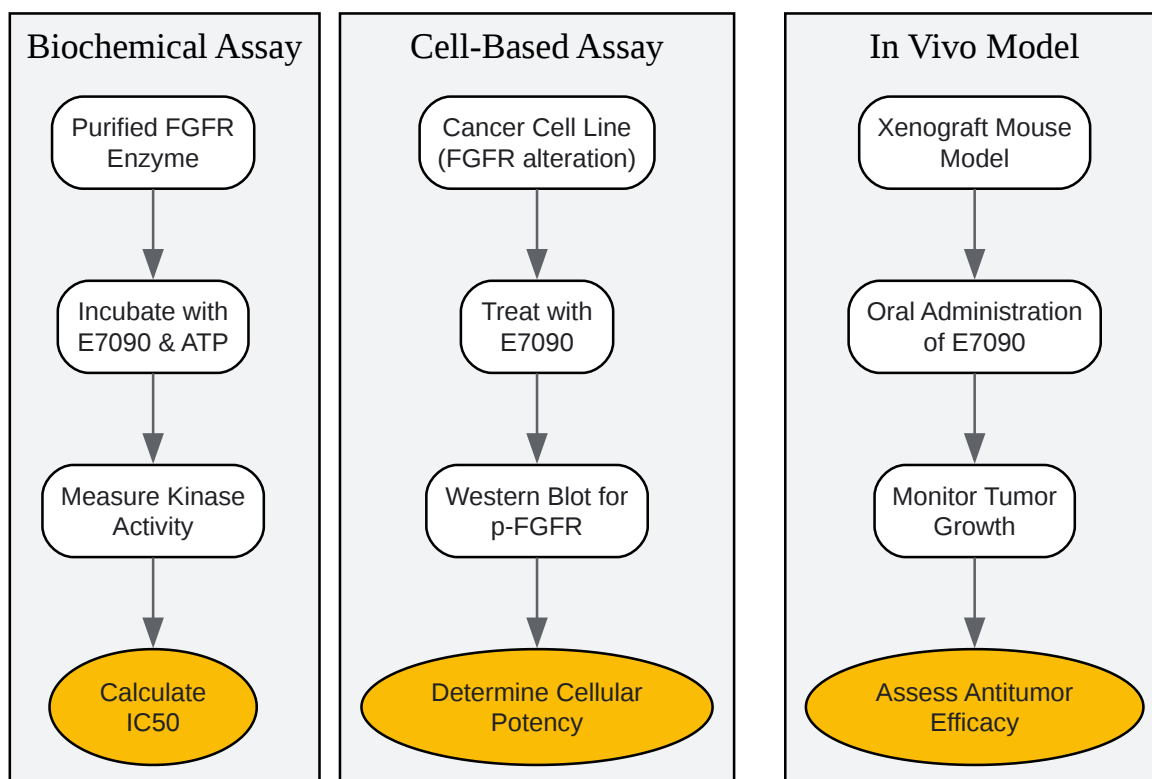
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **E7090** against FGFR kinases.

Methodology: The inhibitory activity of **E7090** against purified recombinant FGFR1, FGFR2, and FGFR3 kinase domains is measured using a mobility shift assay or ADP-Glo kinase assay.^[7] The assay is performed in a 96- or 384-well plate format. A reaction mixture containing the FGFR enzyme, a peptide substrate (e.g., CSK-tide), and ATP is incubated with serially diluted **E7090**.^[7] The kinase reaction is allowed to proceed for a defined period (e.g., 1-2 hours) at room temperature.^[7] The amount of phosphorylated substrate or ADP produced is quantified using an appropriate detection method. IC₅₀ values are calculated from the dose-response curves.

Cell-Based FGFR Phosphorylation Assay

Objective: To assess the ability of **E7090** to inhibit FGFR autophosphorylation in a cellular context.

Methodology: Cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification) are seeded in multi-well plates.^{[8][9]} The cells are treated with increasing concentrations of **E7090** for a specified duration (e.g., 4 hours). Following treatment, the cells are lysed, and the protein concentration is determined. Equal amounts of protein lysate are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. Western blotting is performed using primary antibodies specific for phosphorylated FGFR (p-FGFR) and total FGFR. The band intensities are quantified, and the IC₅₀ for inhibition of FGFR phosphorylation is determined.



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Caption: General Experimental Workflow for **E7090** Evaluation.

In Vivo Xenograft Models

Objective: To evaluate the antitumor efficacy of **E7090** in a living organism.

Methodology: Human cancer cell lines harboring specific FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).^{[10][11]} Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups. **E7090** is administered orally at various doses, typically once daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-FGFR) to confirm target engagement. The antitumor efficacy is assessed by comparing the tumor growth in the **E7090**-treated groups to the control group.^{[10][11]}

Conclusion

E7090 (tasurgratinib) is a potent and selective FGFR1-3 inhibitor with a distinct binding mode that confers activity against certain acquired resistance mutations that limit the efficacy of other FGFR TKIs. Preclinical data, particularly in the context of FGFR2-driven cancers, suggest that **E7090** may offer a therapeutic option for patients who have developed resistance to other FGFR inhibitors, especially those with tumors harboring mutations like N549H/K. Further clinical investigation is warranted to fully elucidate the clinical utility of **E7090** in overcoming the spectrum of resistance mechanisms to FGFR-targeted therapies.

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